5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole
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Overview
Description
5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole is a versatile compound used in various scientific research fields. It is known for its unique chemical structure, which includes a thiazole ring, a chlorobenzoyl group, and an ethanimidoyl moiety. This compound exhibits intriguing properties that make it valuable for diverse applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as crystallization or chromatography to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds .
Scientific Research Applications
5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole has numerous scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-([(3,4-Dichlorobenzoyl)oxy]ethanimidoyl)-2,4-dimethyl-1,3-thiazole
- 5-([(3-Chlorobenzoyl)oxy]ethanimidoyl)-2,4-dimethyl-1,3-thiazole
Uniqueness
Compared to similar compounds, 5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole stands out due to its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective .
Properties
IUPAC Name |
[(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylideneamino] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-8-13(20-10(3)16-8)9(2)17-19-14(18)11-5-4-6-12(15)7-11/h4-7H,1-3H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAYHZMCZLIDNE-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=NOC(=O)C2=CC(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C)/C(=N/OC(=O)C2=CC(=CC=C2)Cl)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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